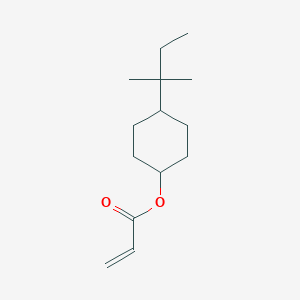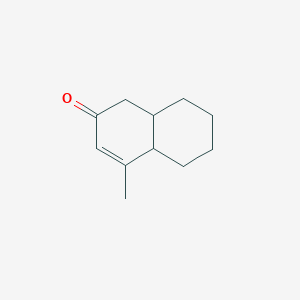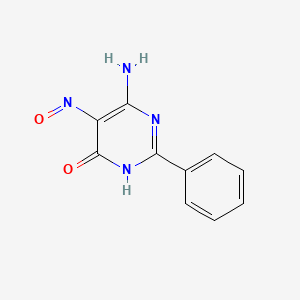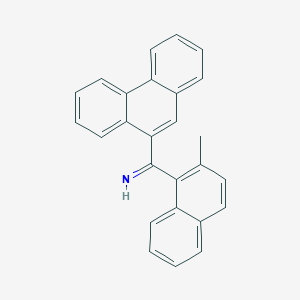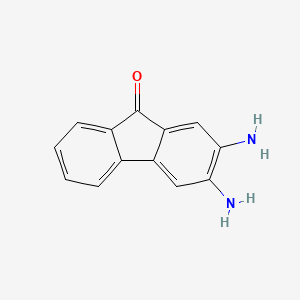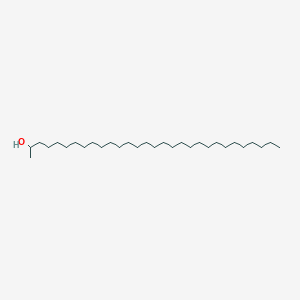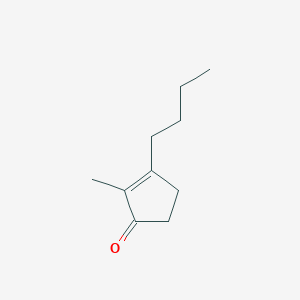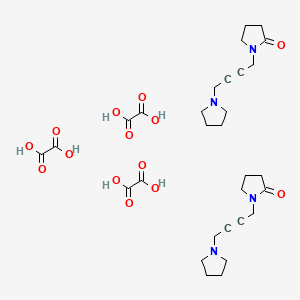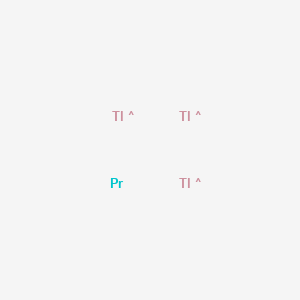
Strontium;tin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium tin, also known as strontium stannate (SrSnO₃), is a compound that combines strontium and tin in a perovskite structure. This compound is known for its unique physical and chemical properties, making it valuable in various scientific and industrial applications. Strontium stannate is particularly noted for its high dielectric constant, thermal stability, and photocatalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Strontium stannate can be synthesized through several methods, including solid-state reactions, sol-gel processes, and co-precipitation methods.
Solid-State Reaction: This traditional method involves mixing strontium carbonate (SrCO₃) and tin oxide (SnO₂) powders, followed by calcination at high temperatures (above 1000°C) to form SrSnO₃.
Sol-Gel Process: This method involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to produce SrSnO₃.
Co-Precipitation Method: In this method, strontium and tin precursors are dissolved in a solvent, and a precipitating agent is added to form a precipitate.
Industrial Production Methods
Industrial production of strontium stannate typically involves the solid-state reaction method due to its simplicity and scalability. The raw materials, strontium carbonate and tin oxide, are readily available and cost-effective, making this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Strontium stannate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: SrSnO₃ can be oxidized to form higher oxidation state compounds under specific conditions.
Reduction: Reduction of SrSnO₃ can lead to the formation of lower oxidation state compounds.
Substitution: SrSnO₃ can undergo substitution reactions where the strontium or tin ions are replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen or other reducing agents at high temperatures.
Substitution: Metal salts in aqueous or solid-state reactions.
Major Products Formed
Oxidation: Higher oxidation state compounds of strontium and tin.
Reduction: Lower oxidation state compounds of strontium and tin.
Substitution: Mixed metal oxides or doped strontium stannate compounds.
Scientific Research Applications
Strontium stannate has a wide range of applications in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of strontium stannate involves its interaction with various molecular targets and pathways.
Bone Regeneration: Strontium ions released from SrSnO₃ can stimulate bone formation by promoting osteoblast activity and inhibiting osteoclast activity.
Drug Delivery: SrSnO₃ nanoparticles can be functionalized to target specific cells or tissues, allowing for controlled release of therapeutic agents.
Comparison with Similar Compounds
Strontium stannate can be compared with other similar compounds, such as calcium stannate (CaSnO₃) and barium stannate (BaSnO₃).
Calcium Stannate (CaSnO₃): Similar to SrSnO₃, CaSnO₃ has a perovskite structure and is used in similar applications.
Barium Stannate (BaSnO₃): BaSnO₃ also shares a perovskite structure and is used in electronic applications.
Conclusion
Strontium stannate is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties, such as high dielectric constant, thermal stability, and photocatalytic activity, make it a valuable material for research and application in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
SnSr |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
strontium;tin |
InChI |
InChI=1S/Sn.Sr |
InChI Key |
AGNPPWAGEICIGZ-UHFFFAOYSA-N |
Canonical SMILES |
[Sr].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


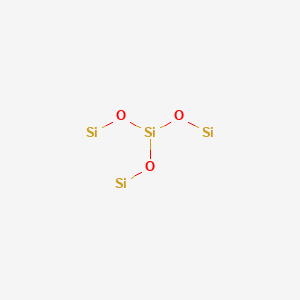

![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)
